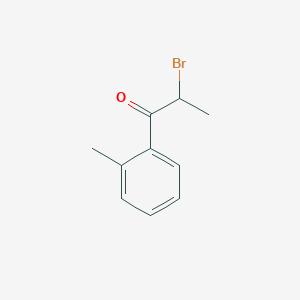
Sodium 4-chlorophenolate
概要
説明
Sodium 4-chlorophenolate is a chemical compound with the molecular formula C₆H₄ClNaO. It is the sodium salt of 4-chlorophenol and is commonly used in various industrial and pharmaceutical applications. This compound is known for its antibacterial and antifungal properties, making it useful in a range of applications from disinfectants to preservatives .
準備方法
Synthetic Routes and Reaction Conditions: Sodium 4-chlorophenolate is typically synthesized by the reaction of 4-chlorophenol with sodium hydroxide. The reaction can be represented as follows: [ \text{C}_6\text{H}_4\text{ClOH} + \text{NaOH} \rightarrow \text{C}_6\text{H}_4\text{ClONa} + \text{H}_2\text{O} ] In this reaction, 4-chlorophenol is dissolved in an alkaline solution, and sodium hydroxide is added to form this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where 4-chlorophenol and sodium hydroxide are mixed under controlled conditions. The reaction is typically carried out at room temperature, and the product is purified through crystallization or other separation techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: This compound is known to undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Various chlorinated phenolic compounds.
Reduction: Reduced phenolic derivatives.
Substitution: Substituted phenolic compounds with different functional groups.
科学的研究の応用
Sodium 4-chlorophenolate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other chlorinated phenolic compounds.
Biology: It is employed in studies involving bacterial and fungal inhibition due to its antimicrobial properties.
Medicine: Historically, it has been used as a topical antiseptic in ointments and as a local antibacterial agent in root canal therapy.
Industry: It is used as a fungicide, preservative, and antibacterial agent in the pharmaceutical and pesticide industries .
作用機序
The mechanism of action of sodium 4-chlorophenolate involves its interaction with microbial cell membranes. It disrupts the cell membrane integrity, leading to leakage of cellular contents and ultimately cell death. This compound targets various molecular pathways involved in cell membrane synthesis and maintenance, making it effective against a broad spectrum of bacteria and fungi .
類似化合物との比較
- Sodium 2-chlorophenolate
- Sodium 3-chlorophenolate
- Sodium 4-bromophenolate
Comparison: Sodium 4-chlorophenolate is unique due to its specific chlorine substitution at the para position, which imparts distinct chemical and biological properties. Compared to sodium 2-chlorophenolate and sodium 3-chlorophenolate, the para-substitution in this compound results in different reactivity and antimicrobial efficacy. Sodium 4-bromophenolate, on the other hand, has a bromine atom instead of chlorine, which can lead to variations in its chemical behavior and applications .
特性
CAS番号 |
1193-00-6 |
|---|---|
分子式 |
C6H5ClNaO |
分子量 |
151.54 g/mol |
IUPAC名 |
sodium;4-chlorophenolate |
InChI |
InChI=1S/C6H5ClO.Na/c7-5-1-3-6(8)4-2-5;/h1-4,8H; |
InChIキー |
MXJBIALFHGDUPE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1[O-])Cl.[Na+] |
異性体SMILES |
C1=CC(=CC=C1[O-])Cl.[Na+] |
正規SMILES |
C1=CC(=CC=C1O)Cl.[Na] |
Key on ui other cas no. |
1193-00-6 |
関連するCAS |
106-48-9 (Parent) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














